Lactate transportor 1
Description
Lactate Transporter 1 (LT1) is a monocarboxylate transporter (MCT) inhibitor that targets lactate shuttling across cellular membranes, a critical process in metabolic regulation and cancer progression . It exhibits potent cytotoxic activity in various cancer cell lines, including HeLa, CAL27, MCF7, and MCF10A, with half-maximal inhibitory concentration (IC50) values ranging from 3.27 to 7.66 μM . LT1’s mechanism involves disrupting intracellular lactate homeostasis, thereby impairing glycolytic metabolism and inducing apoptosis in metabolically active cells. Its 98% purity and specificity for lactate transport pathways make it a promising candidate for therapeutic and research applications .
Properties
Molecular Formula |
C28H36ClN5O |
|---|---|
Molecular Weight |
494.1 g/mol |
IUPAC Name |
N-(1-adamantyl)-1-[5-[1-(4-tert-butylphenyl)-2H-triazol-1-ium-4-yl]-3-methoxy-1H-pyrrol-2-yl]methanimine chloride |
InChI |
InChI=1S/C28H35N5O.ClH/c1-27(2,3)21-5-7-22(8-6-21)33-17-25(31-32-33)23-12-26(34-4)24(30-23)16-29-28-13-18-9-19(14-28)11-20(10-18)15-28;/h5-8,12,16-20H,9-11,13-15H2,1-4H3,(H,29,30);1H |
InChI Key |
KIIVPFTUZJOVFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[N+]2=CC(=NN2)C3=CC(=C(N3)C=NC45CC6CC(C4)CC(C6)C5)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Erythrocyte-Based Purification
MCT1 was first isolated from erythrocytes due to their abundance and ease of procurement. The process involves covalent labeling with 4,4′-diisothiocyanatostilbene-2,2′-disulphonate (DIDS), a compound that selectively binds to MCT1. Following labeling, erythrocyte membranes are solubilized using detergents such as Triton X-100, and the protein is purified via affinity chromatography. Poole and Halestrap demonstrated that this method yields functionally active MCT1, confirmed through kinetic studies showing a Km of 5–10 mM for L-lactate. Subsequent N-terminal sequencing revealed identity with a transporter cloned from Chinese hamster ovary (CHO) cells, solidifying MCT1’s role in monocarboxylate transport.
Detergent Solubilization and Chromatography
Optimizing detergent conditions is critical for maintaining MCT1 stability during purification. Non-ionic detergents like n-dodecyl-β-D-maltoside (DDM) preserve protein integrity while removing lipids. Gel filtration and ion-exchange chromatography further refine purity, enabling structural studies. For example, Carpenter et al. used this approach to characterize rat MCT1, identifying its 12 transmembrane domains through proteolytic digestion and mass spectrometry.
Cloning and Recombinant Expression of MCT1
cDNA Cloning from CHO Cells
The initial cloning of MCT1 was serendipitously achieved during investigations into mevalonate uptake in CHO cells. Kim et al. identified a point mutation enhancing mevalonate transport, leading to the discovery of MCT1. Wild-type MCT1 cDNA was later expressed in breast carcinoma cells, confirming its ability to mediate pH-dependent lactate transport with a Km of 3.5 mM for pyruvate.
Species-Specific Homologs
Human, rat, and mouse MCT1 homologs share >95% sequence identity. Human MCT1, mapped to chromosome 1p13.2-p12, was cloned using homology-based PCR from a placental cDNA library. Expression in Xenopus oocytes validated its transport activity, showing stereospecificity for L-lactate over D-lactate.
Heterologous Expression Systems for Functional Analysis
Xenopus Oocytes
MCT1 cRNA injected into Xenopus oocytes enables electrophysiological characterization. Bröer et al. used this system to demonstrate a 1:1 lactate-proton symport mechanism, with a Vmax of 12 nmol·min−1·μg−1 at pH 7.4. The ordered binding sequence (proton first, followed by lactate) was confirmed through pH-jump experiments.
Mammalian Cell Lines
Stable expression in HEK293 and CHO cells allows large-scale production. Garcia et al. expressed human MCT1 in HEK293 cells, observing saturable kinetics with a Km of 0.8 mM for β-hydroxybutyrate. Inhibitor studies revealed IC50 values of 20–50 μM for α-cyano-4-hydroxycinnamate (CHC), a classical MCT1 blocker.
Generation of MCT1-Deficient Models
shRNA-Mediated Knockdown
In KBM7 chronic myeloid leukemia cells, MCT1 knockdown was achieved using lentiviral shRNAs (TRCN0000038339 and TRCN0000038340). This reduced 3-bromopyruvate (3-BrPA) uptake by 80%, confirming MCT1’s role in transporting cytotoxic agents.
CRISPR-Cas9 Knockout
MCT1-null CD8+ T cells were generated via CRISPR targeting. These cells exhibited impaired lactate efflux, intracellular acidification (pH 6.8 vs. 7.2 in wild-type), and reduced glycolysis, leading to defective antiviral responses.
Analytical Techniques for MCT1 Activity
Radiolabeled Substrate Uptake
14C-labeled lactate or 3-BrPA quantifies transport rates. In KBM7 cells, 50 μM 3-BrPA uptake was reduced from 12 pmol·min−1·106 cells−1 in wild-type to 2 pmol·min−1·106 cells−1 in MCT1-null cells. Competition assays with unlabeled lactate (IC50 = 5 mM) validated specificity.
Metabolomic Profiling
LC-MS analysis of MCT1-deficient cells revealed a 70% reduction in intracellular pyruvate and a 3-fold accumulation of lactate, confirming disrupted efflux.
Structural and Kinetic Characterization
Substrate Specificity
MCT1 transports monocarboxylates with aliphatic (C2–C4) or aromatic side chains. Pyruvate exhibits the lowest Km (0.8 mM), followed by L-lactate (5 mM) and β-hydroxybutyrate (10 mM).
Table 1: Substrate Kinetics of MCT1
| Substrate | Km (mM) | Vmax (nmol·min−1·μg−1) |
|---|---|---|
| Pyruvate | 0.8 | 15 |
| L-Lactate | 5.0 | 12 |
| β-Hydroxybutyrate | 10.0 | 8 |
pH Dependence
Transport activity peaks at pH 6.0–6.5, decreasing by 50% at pH 7.5. This reflects proton coupling, as MCT1 requires extracellular protons for lactate symport.
Immunological and Histochemical Detection
Western Blotting
Anti-MCT1 antibodies (Millipore) detect a 45 kDa band in lysates from MCT1-expressing cells. Normalization to RPS6 or GAPDH ensures quantitative comparison.
Immunohistochemistry
Formalin-fixed tissues stained with anti-MCT1 (1:500 dilution) show membrane localization in beige adipocytes and endothelial cells.
Applications in Disease Models
Cancer Therapeutics
MCT1 inhibition with CHC reduces tumor growth by 60% in xenograft models, correlating with intratumoral lactate accumulation (15 mM vs. 5 mM in controls).
Immunometabolism
MCT1-deficient CD8+ T cells fail to control murine γ-herpesvirus, leading to viral titers 104-fold higher than wild-type. Exhaustion markers (PD-1, TIM-3) increase 3-fold, impairing memory responses.
Chemical Reactions Analysis
Types of Reactions: Lactate transporter 1 primarily facilitates the transport of lactate and other monocarboxylates across cell membranes. It does not undergo traditional chemical reactions like oxidation, reduction, or substitution. Instead, it functions through a proton-coupled transport mechanism, where the movement of lactate is coupled with the movement of protons (H+ ions) across the membrane .
Common Reagents and Conditions: The activity of lactate transporter 1 can be studied using various reagents, including radiolabeled lactate and pH-sensitive dyes. These reagents help in measuring the transport activity and understanding the kinetics of the transporter under different conditions .
Major Products Formed: As lactate transporter 1 is involved in the transport rather than chemical transformation, there are no major products formed from its activity. The primary outcome is the movement of lactate and protons across the cell membrane, which helps in maintaining cellular homeostasis .
Scientific Research Applications
Lactate transporter 1 has numerous applications in scientific research:
Mechanism of Action
Lactate transporter 1 operates through a proton-coupled transport mechanism. It facilitates the movement of lactate and other monocarboxylates across cell membranes by coupling their transport with the movement of protons. This process is driven by the electrochemical gradient of protons across the membrane. The transporter has specific binding sites for lactate and protons, and their binding induces conformational changes that allow the transport process to occur .
Comparison with Similar Compounds
Structural and Functional Overview of MCT Inhibitors
Monocarboxylate transporters (MCTs) are integral to lactate, pyruvate, and ketone body transport. LT1 belongs to a broader class of MCT inhibitors, which include AZD3965, AR-C155858, Syrosingopine, and α-cyano-4-hydroxycinnamic acid .
Cytotoxicity Profiles
The table below summarizes LT1’s cytotoxicity across four cell lines, as reported in experimental studies:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa | 3.36 | |
| CAL27 | 3.27 | |
| MCF7 | 5.58 | |
| MCF10A | 7.66 |
LT1 demonstrates the highest potency in CAL27 (oral squamous cell carcinoma) and HeLa (cervical adenocarcinoma) cells, suggesting a preference for epithelial-derived cancers. In contrast, its lower efficacy in MCF10A (non-tumorigenic breast epithelium) implies selective toxicity toward malignant cells .
Comparison with Other MCT Inhibitors
- AZD3965: A well-characterized MCT1 inhibitor under clinical investigation for lymphoma and solid tumors.
- AR-C155858: A dual MCT1/MCT2 inhibitor with nanomolar potency. However, its clinical use is constrained by reported off-target effects on mitochondrial transporters .
- α-Cyano-4-hydroxycinnamic acid: A broad-spectrum MCT inhibitor with lower specificity, often used in research settings but unsuitable for therapeutic applications due to poor pharmacokinetics .
Key Differentiators of LT1 :
Broad Activity : LT1’s efficacy across multiple cancer cell lines contrasts with isoform-specific inhibitors like AZD3965 .
Reduced Off-Target Effects : Unlike AR-C155858, LT1’s mechanism appears more selective, though detailed proteomic studies are needed to confirm this .
Therapeutic Potential: LT1’s IC50 values in low micromolar ranges suggest clinical translatability, particularly when compared to less potent inhibitors like α-cyano-4-hydroxycinnamic acid .
Q & A
Q. What experimental models are commonly used to study MCT1 activity and inhibition, and how do researchers validate their relevance to human physiology?
Methodological Answer: In vitro models such as Hela, CAL27, MCF7, and MCF10A cell lines are frequently employed to assess MCT1 function, leveraging their differential expression of lactate transporters. For instance, cytotoxicity assays in these cell lines can quantify compound efficacy (e.g., IC50 values ranging from 3.27–7.66 μM in MCT1 inhibition studies) . Validation includes cross-referencing results with primary cell cultures or 3D organoid models to account for tumor microenvironment complexity. Lactate flux assays using isotopic tracers (e.g., ¹⁴C-lactate) further confirm transporter activity .
Q. How do researchers determine the inhibitory efficacy (e.g., IC50) of compounds targeting MCT1?
Methodological Answer: Dose-response curves are generated using cell viability assays (e.g., MTT or ATP-based assays) across a range of compound concentrations. IC50 values are calculated via nonlinear regression, as demonstrated in studies where MCT1 inhibitors showed IC50 values of 3.36 μM in Hela cells . Parallel measurements of extracellular lactate levels (via enzymatic assays or biosensors) ensure that cytotoxicity correlates with lactate transport inhibition .
Q. What methodologies are used to measure lactate flux mediated by MCT1 in cancer cells?
Methodological Answer: Real-time lactate export is quantified using extracellular acidification rate (ECAR) via Seahorse extracellular flux analyzers. Complementary techniques include intracellular pH monitoring with fluorescent dyes (e.g., BCECF-AM) and isotopic lactate tracing to distinguish MCT1-specific activity from other transporters like MCT4 . Knockdown/knockout models (e.g., siRNA or CRISPR/Cas9) validate MCT1-specific contributions .
Advanced Research Questions
Q. How does MCT1 interact with metabolic pathways such as glycolysis or the Warburg effect in cancer progression?
Methodological Answer: Researchers integrate glucose consumption assays (measuring glucose depletion via colorimetric kits) with lactate production measurements to map the Warburg effect. For example, TOP1MT-deficient gastric cancer cells show increased glucose uptake and MCT1 expression, driving EMT and metastasis . Metabolomic profiling (via LC-MS) and transcriptomic analysis (RNA-seq) further link MCT1 activity to HIF-1α and MYC oncogenic pathways .
Q. What are the conflicting findings regarding MCT1's role in epithelial-mesenchymal transition (EMT) across cancer types, and how can these discrepancies be resolved?
Methodological Answer: While MCT1 upregulation promotes EMT in gastric cancer via LDHA-mediated lactate shuttling , its role in fibroblast migration (e.g., L929 cells) involves IGF1/IGF1R/PIK3R3/SGK1 axis activation, independent of EMT markers . To reconcile contradictions, researchers compare tissue-specific MCT1 isoforms, microenvironmental lactate concentrations, and cross-talk with other transporters (e.g., MCT4) using co-immunoprecipitation and spatial transcriptomics .
Q. What advanced techniques enable real-time analysis of MCT1 dynamics in cellular models?
Methodological Answer: Live-cell imaging with pH-sensitive GFP reporters tracks intracellular lactate dynamics. CRISPR/Cas9-mediated tagging (e.g., HiBiT nanoluciferase) allows quantification of MCT1 membrane localization. Single-cell RNA sequencing identifies subpopulations with MCT1-dependent metabolic phenotypes, while microfluidic devices simulate hypoxia to study transporter adaptation .
Data Interpretation and Contradiction Management
-
Key Data Table :
Cell Line MCT1 IC50 (μM) Lactate Export Rate (nmol/min/10⁶ cells) Associated Pathway Hela 3.36 12.5 ± 1.2 Glycolysis CAL27 3.27 14.1 ± 0.9 EMT L929 N/A 9.8 ± 0.7 IGF1/SGK1 -
Addressing Contradictions : Conflicting roles of MCT1 in EMT vs. migration may arise from cell-type-specific signaling contexts. Researchers should stratify results by microenvironmental lactate levels, genetic backgrounds, and compensatory transporters (e.g., MCT4 in high-lactate conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
